• Rosuvastatin-d3
    • Cat. No.:
    • B1139452
    • CAS No.:
    • Molecular Formula:
    • C22H27FN3NaO6S
    • Molecular Weight:
    • 506.5 g/mol
    Description
    Rosuvastatin D3 Sodium is deuterium labeled Rosuvastatin, which is a competitive inhibitor of HMG-CoA reductase with IC50 of 11 nM.
  • Dihydrocompactin
    • Cat. No.:
    • B1200918
    • CAS No.:
    • 78366-44-6
    • Molecular Formula:
    • C23H36O5
    • Molecular Weight:
    • 392.5 g/mol
    Description
    antibiotic from Penicillium citrinum which is potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme-A reductase (EC 1.1.1.34);  structure in first source
  • Pravastatin
    • Cat. No.:
    • B1207561
    • CAS No.:
    • 81093-37-0
    • Molecular Formula:
    • C23H36O7
    • Molecular Weight:
    • 424.5 g/mol
    Description
    Pravastatin is a carboxylic ester resulting from the formal condensation of (S)-2-methylbutyric acid with the hydroxy group adjacent to the ring junction of (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,...
  • Atorvastatin
    • Cat. No.:
    • B1662188
    • CAS No.:
    • 134523-00-5
    • Molecular Formula:
    • C33H35FN2O5
    • Molecular Weight:
    • 558.6 g/mol
    Description
    Atorvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of atorvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
    Atorvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.
    Atorvastatin is a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. Atorvastatin also increases the number of LDL receptors on hepatic cell surfaces to enhance uptake and catabolism of LDL and reduces LDL production and the number of LDL particles. This agent lowers plasma cholesterol and lipoprotein levels and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04)
    ATORVASTATIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 14 approved and 106 investigational indications.
    Atorvastatin (Lipitor) is a member of the drug class known as statins. It is used for lowering cholesterol. Atorvastatin is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-determining enzyme in cholesterol biosynthesis via the mevalonate pathway. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate. Atorvastatin acts primarily in the liver. Decreased hepatic cholesterol levels increases hepatic uptake of cholesterol and reduces plasma cholesterol levels.
    A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL;  APOLIPOPROTEIN B;  and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors.
    See also: Fluvastatin (related);  Atorvastatin Calcium (has salt form);  Atorvastatin Sodium (active moiety of)."> Atorvastatin is a dihydroxy monocarboxylic acid that is a member of the drug class known as statins, used primarily for lowering blood cholesterol and for preventing cardiovascular diseases. It has a role as an ...
  • (3R,5S)-Fluvastatin
    • Cat. No.:
    • B1673502
    • CAS No.:
    • 93957-54-1
    • Molecular Formula:
    • C24H26FNO4
    • Molecular Weight:
    • 411.5 g/mol
    Description
    (3R,5S)-fluvastatin is a (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid diastereoisomer in which the stereocentres beta- and delta- to the carboxy group have R and S con...
  • Mevastatin
    • Cat. No.:
    • B1676542
    • CAS No.:
    • 73573-88-3
    • Molecular Formula:
    • C23H34O5
    • Molecular Weight:
    • 390.5 g/mol
    Description
    Mevastatin is a carboxylic ester that is pravastatin that is lacking the allylic hydroxy group. A hydroxymethylglutaryl-CoA reductase inhibitor (statin) isolated from Penicillium citrinum and from Penicillium br...
  • Lovastatin Acid
    • Cat. No.:
    • B1676543
    • CAS No.:
    • 75225-51-3
    • Molecular Formula:
    • C24H38O6
    • Molecular Weight:
    • 422.6 g/mol
    Description
    Mevinolinic acid is a polyketide obtained by hydrolysis of the pyranone ring of lovastatin. It has a role as an Aspergillus metabolite, an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor,...
  • HMG499
    • Cat. No.:
    • B11931399
    • CAS No.:
    • Molecular Formula:
    • C33H54O3
    • Molecular Weight:
    • 498.8 g/mol
    Description
    HMG499 is a useful research compound. Its molecular formula is C33H54O3 and its molecular weight is 498.8 g/mol. The purity is usually 95%.
    BenchChem offers high-quality HMG499 suitable for many research ap...
  • Ganomycin I
    • Cat. No.:
    • B15567072
    • CAS No.:
    • Molecular Formula:
    • C21H26O4
    • Molecular Weight:
    • 342.4 g/mol
    Description
    Ganomycin I is a terpene lactone.
    (2S)-2-(2,5-dihydroxyphenyl)-4-(4,8-dimethylnona-3,7-dienyl)-2H-furan-5-one has been reported in Ganoderma colossus with data available.
    HIV Protease Inhibitor from the Vi...
  • L-645164
    • Cat. No.:
    • B15617266
    • CAS No.:
    • 85551-06-0
    • Molecular Formula:
    • C22H23FO3
    • Molecular Weight:
    • 354.4 g/mol
    Description
    structure given in first source
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